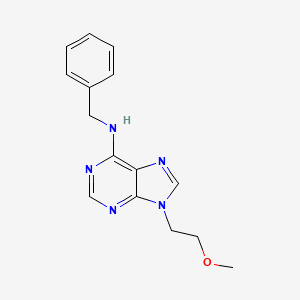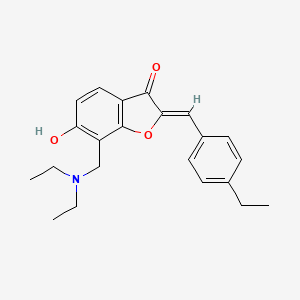![molecular formula C18H23N3O3S B6484194 6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640955-76-4](/img/structure/B6484194.png)
6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and also includes functional groups such as ethoxy, pyrrolidine carbonyl, and morpholinyl .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-23-13-5-6-14-16(11-13)25-18(19-14)21-9-10-24-15(12-21)17(22)20-7-3-4-8-20/h5-6,11,15H,2-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLPMZCBVOLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)

![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)

![2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B6484193.png)

![2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide](/img/structure/B6484221.png)
![3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6484231.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B6484235.png)
